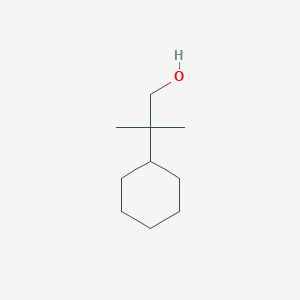

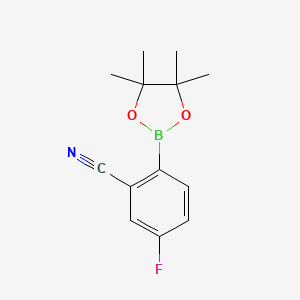

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Overview

Description

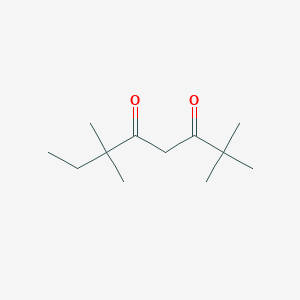

“5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The exact structure would depend on the specific synthesis process and the conditions under which the compound is prepared and stored.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reagents used . Detailed reaction mechanisms would require further study and analysis.Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.07 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Other physical and chemical properties would depend on the specific conditions under which the compound is prepared and stored.Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques: The compound has been synthesized through a three-step substitution reaction, showcasing its relevance in organic synthesis processes (P.-Y. Huang et al., 2021).

- Structural Characterization: Advanced techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction have been employed for confirming the structure of related compounds, demonstrating the compound's utility in structural chemistry (Qing-mei Wu et al., 2021).

Fluorescence and Detection Applications

- Fluorescence Probes: The compound has been utilized in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide, indicating its potential in developing sensitive detection tools (Emma V Lampard et al., 2018).

- Hydrogen Peroxide Vapor Detection: It's been used in the creation of organic thin-film fluorescence probes for detecting peroxide-based explosives, demonstrating its application in security and environmental monitoring (Yanyan Fu et al., 2016).

Advanced Material Synthesis

- Polymer Synthesis: The compound has been a part of the synthesis of conjugated polymers with applications in electronics and material science, illustrating its role in advanced material development (Yu Zhu et al., 2007).

Biomedical Research

- Metabotropic Glutamate Receptor Studies: It has been synthesized as a radioligand for imaging brain metabotropic glutamate subtype-5 receptors with positron emission tomography, indicating its use in neuroscience and drug development (F. Siméon et al., 2007).

Chemical Reactivity and Mechanistic Studies

- Reactivity Analysis: Studies involving the compound have contributed to understanding the reactivity of boron esters, providing insights into chemical mechanisms and interactions (E. Breuer et al., 1989).

Future Directions

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as 5-lipoxygenase-activating protein (FLAP), which is involved in the regulation of the 5-lipoxygenase enzyme . The interaction between this compound and FLAP is crucial for modulating the activity of the enzyme, thereby influencing the production of leukotrienes, which are important mediators in inflammatory responses.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in inflammation and immune responses by affecting the production of leukotrienes . Additionally, this compound can alter gene expression patterns, leading to changes in the expression of genes associated with inflammatory processes and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to FLAP, thereby inhibiting its activity and subsequently reducing the production of leukotrienes . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from catalyzing its reaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound can lead to sustained inhibition of FLAP activity, resulting in prolonged suppression of leukotriene production and associated inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits FLAP activity without causing significant adverse effects . At higher doses, toxic effects such as cellular toxicity and organ damage have been observed. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic processes influence the compound’s bioavailability and activity within the body, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells is influenced by its interactions with binding proteins, which facilitate its accumulation in specific tissues and organs. This distribution pattern is crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. This subcellular localization is essential for the compound’s ability to modulate cellular functions and exert its biochemical effects.

Properties

IUPAC Name |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEIHRCZDURBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623314 | |

| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461451-63-8 | |

| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)

![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)